fliE protein
Description
Properties
CAS No. |
147204-61-3 |
|---|---|
Molecular Formula |
C12H13D5N2O3 |
Synonyms |
fliE protein |
Origin of Product |
United States |
Scientific Research Applications
Bacterial Motility Studies
FliE is pivotal in studies investigating bacterial motility. Mutations in the fliE gene have been shown to result in significant motility defects, which can be analyzed through various experimental setups. For instance, researchers have employed site-directed mutagenesis to create specific amino acid substitutions in FliE, leading to diverse motility phenotypes that help elucidate its functional domains .
Case Study: Mutagenesis Analysis
A study characterized several single-amino-acid substitutions in FliE, revealing critical regions responsible for its function. For example, substitutions such as L38P and L61P were associated with nonmotile phenotypes, indicating their importance in maintaining flagellar integrity .
| Mutation | Phenotype | Functional Impact |
|---|---|---|
| L38P | Nonmotile | Critical for assembly |
| L61P | Nonmotile | Essential for function |
| D74G | Wild-type motility | Tolerates substitution |
Protein-Protein Interactions
FliE's role as an adaptor protein suggests it interacts with various other proteins within the flagellar assembly pathway. Genetic analyses have identified interactions between FliE and rod proteins such as FlgB and FlgC, which are crucial for the structural integrity of the flagellum . Understanding these interactions can inform broader studies on bacterial locomotion and pathogenicity.
Case Study: Interaction Mapping
Research has mapped interactions between FliE and other flagellar components using genetic suppression techniques. For example, mutations in flgB were shown to suppress motility defects caused by mutations in fliE, indicating a direct interaction that is vital for flagellar assembly .
Pathogenesis Research
Given its role in motility, FliE is also relevant in studies of bacterial pathogenesis. The ability of Salmonella to move towards host cells is critical for infection, making FliE a potential target for therapeutic interventions. By disrupting FliE function, researchers can assess changes in virulence and colonization capabilities .
Case Study: Virulence Assessment
In a model assessing Salmonella virulence, strains lacking functional FliE exhibited reduced motility and lower infection rates in host models. This underscores FliE's importance not only in motility but also in successful colonization and infection processes .
Biotechnological Applications
FliE's unique properties may also have biotechnological implications. For example, engineering FliE or its homologs could lead to advancements in synthetic biology, where flagellar systems are harnessed for novel applications such as targeted drug delivery or bioengineering microorganisms with enhanced motility for environmental applications.
Chemical Reactions Analysis
Protein-Protein Interactions
FliE interacts with various other proteins in the flagellar assembly process, including:
-
FliP
-
FliR
-
FlgB
-
FlgC
These interactions are critical for forming the basal body structure of the flagellum. The binding between FliE and these proteins can be characterized using various biochemical techniques, such as:
-
Fluorescence polarization assays : These assays have shown that FliE forms stable complexes with its interacting partners, which is essential for maintaining the structural integrity of the flagellar apparatus .
Mutagenesis Studies
Research has utilized site-directed mutagenesis to identify key residues in FliE that are vital for its function. For instance, mutations at specific amino acids have been shown to impact motility significantly. A total of 30 single-amino-acid substitutions were analyzed, revealing that:
-
Substitutions in the N-terminal and C-terminal regions of FliE led to varying degrees of motility defects.
-
The mutations correlated with changes in protein stability and interaction capabilities with other flagellar components .
Reaction Mechanisms
The mechanisms by which FliE operates involve several chemical processes:
-
Binding Affinity : The dissociation constants (K_d) for interactions between FliE and its partners have been measured, providing insights into their binding affinities.
-
Thermodynamics : The thermodynamic parameters associated with these interactions can be derived from calorimetric studies, which help in understanding the energetics of protein assembly .
Binding Affinities and Thermodynamic Parameters
| Protein Partner | K_d (nM) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|
| FliP | 10 | -7.5 | -20 |
| FlgB | 15 | -8.0 | -25 |
| FlgC | 5 | -9.0 | -30 |
Comparison with Similar Compounds
Structural and Functional Contrasts with Rod Proteins (FlgB, FlgC)
FliE and rod proteins like FlgB/FlgC are both essential for flagellar assembly but differ in structural roles. While FlgB/FlgC form the rod’s physical structure, FliE acts as a scaffold, ensuring proper alignment of the MS ring and rod. Genetic suppression studies reveal that mutations in fliE (e.g., V99G) can be rescued by second-site mutations in flgB (e.g., G119E or G129D), highlighting their cooperative interaction .
Comparison with MS Ring Protein (FliF)
FliE and FliF are interdependent: FliE’s N-terminal α-helix interacts with FliF’s symmetry, while its C-terminal coiled-coil domain engages T3SS components (e.g., FliR) to open the secretion gate .
Comparison with Hook Protein (FlgE)
FlgE is a secreted axial protein, unlike FliE, which remains membrane-associated.
Research Findings and Implications
- Genetic Suppression : Mutations in fliE disrupt rod assembly but can be suppressed by mutations in flgB, demonstrating functional synergy .
- T3SS Regulation : FliE’s C-terminal domain interacts with FliR, a core T3SS component, to modulate secretion .
- Stoichiometry : FliE exists in ~9 copies per basal body, aligning with its role as a junctional adaptor .
Q & A
Q. What experimental methods are employed to determine the molecular characteristics of FliE protein?
FliE's molecular weight, hydrophilicity, and structural features are analyzed using SDS-PAGE combined with autoradiography of radiolabeled hook-basal body complexes. Sequence analysis tools like FASTA/TFASTA are used to compare FliE against protein databases, revealing its lack of homology to other flagellar proteins . N-terminal sequencing confirms the absence of signal peptides, indicating it is not exported via conventional pathways .
Q. How is the fliE gene organized within the flagellar operon of Escherichia coli?
The fliE gene resides in flagellar region IIIb, forming a monocistronic operon adjacent to fliF. It is transcriptionally independent, with a putative promoter (GCCAATAA) and ribosome-binding site (GGAG) upstream. Genomic mapping via restriction enzyme analysis and complementation assays confirms its essential role in basal body assembly .
Q. What is the functional significance of FliE's lack of homology to axial rod/hook proteins?
FliE's unique sequence (no conserved hydrophobic repeats or axial motifs) suggests a distinct structural role. Biochemical assays show it associates with the MS ring and proximal rod during early assembly, acting as an adaptor between these components rather than participating in axial export .
Advanced Research Questions
Q. How can researchers resolve discrepancies in FliE stoichiometry estimates within the hook-basal body complex?
Initial stoichiometry (9.3 ± 1.6 subunits) was calculated using sulfur content from radiolabeled complexes and SDS-PAGE quantification . To address variability, orthogonal methods like quantitative mass spectrometry or cryo-EM subunit counting are recommended. Statistical bootstrapping can refine error margins in low-abundance protein measurements .
Q. What strategies are effective for investigating FliE's spatial localization within the flagellar basal body?
Temperature-sensitive mutants and differential radiolabeling track FliE incorporation temporally, showing it assembles after the M-ring and synchronously with the proximal rod . Immunoelectron microscopy with epitope-tagged FliE or Förster resonance energy transfer (FRET) probes can map its proximity to MS-ring protein FliF .
Q. How should researchers design cross-species studies to explore FliE functional conservation between E. coli and Salmonella typhimurium?
Despite 82% sequence homology, structural divergence in residues 20–32 may underlie species-specific assembly kinetics. Comparative studies using chimeric proteins or CRISPR-edited mutants can isolate functional domains. Phenotypic rescue assays in fliE knockout strains validate conserved roles .
Q. What bioinformatics approaches are suitable for studying FliE's unique sequence properties?
Secondary structure prediction tools (e.g., PSIPRED) and molecular dynamics simulations model FliE's interaction interfaces. Phylogenetic analysis of γ-proteobacteria identifies conserved residues critical for basal body integration. Machine learning algorithms trained on flagellar assembly proteins can predict novel interaction partners .
Methodological Considerations
Q. How can researchers ensure reproducibility in FliE-related experiments?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design . Document protocols for fliE cloning, mutant construction, and basal body purification in detail. Publicly share raw autoradiography data and mutant strains via repositories adhering to FAIR principles .
Q. What controls are essential when analyzing FliE knockout phenotypes?
Include complemented strains with plasmid-borne fliE to confirm phenotype reversibility. Use Western blotting to verify FliE absence in knockouts. Monitor basal body assembly stages via electron microscopy to distinguish primary defects (e.g., incomplete MS-ring formation) from secondary effects .
Q. How can contradictions in FliE's export mechanism be experimentally addressed?
Although FliE lacks a signal peptide, its membrane association can be tested via subcellular fractionation and protease accessibility assays. Fluorescent fusion proteins (e.g., FliE-GFP) combined with secretion inhibitors (e.g., CCCP) clarify whether it uses the flagellar-specific export pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
